

Application Notes and Protocols for Assessing M1069 Efficacy in Cancer Cell Lines

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: M1069
Cat. No.: B10861853

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

M1069 is a potent and selective, orally active dual antagonist of the A2A and A2B adenosine receptors (A2AR and A2BR).[1] In the tumor microenvironment (TME), high concentrations of adenosine act as an immunosuppressive molecule, hindering anti-tumor immune responses.[2][3][4] **M1069** counteracts this immunosuppression by blocking adenosine signaling through A2AR and A2BR on various immune cells, such as T cells, dendritic cells (DCs), and myeloid cells.[2][3][4][5] This action promotes the activation and proliferation of immune cells, leading to an enhanced anti-tumor immune response.[2] Preclinical studies have demonstrated the anti-tumor activity of **M1069**, both as a monotherapy and in combination with other agents like chemotherapy and immune checkpoint inhibitors, particularly in adenosine-rich tumors.[3][4][5][6]

These application notes provide a summary of the efficacy of **M1069** in various cancer models and detailed protocols for key experiments to assess its activity.

Data Presentation

M1069 Potency and Efficacy in Preclinical Models

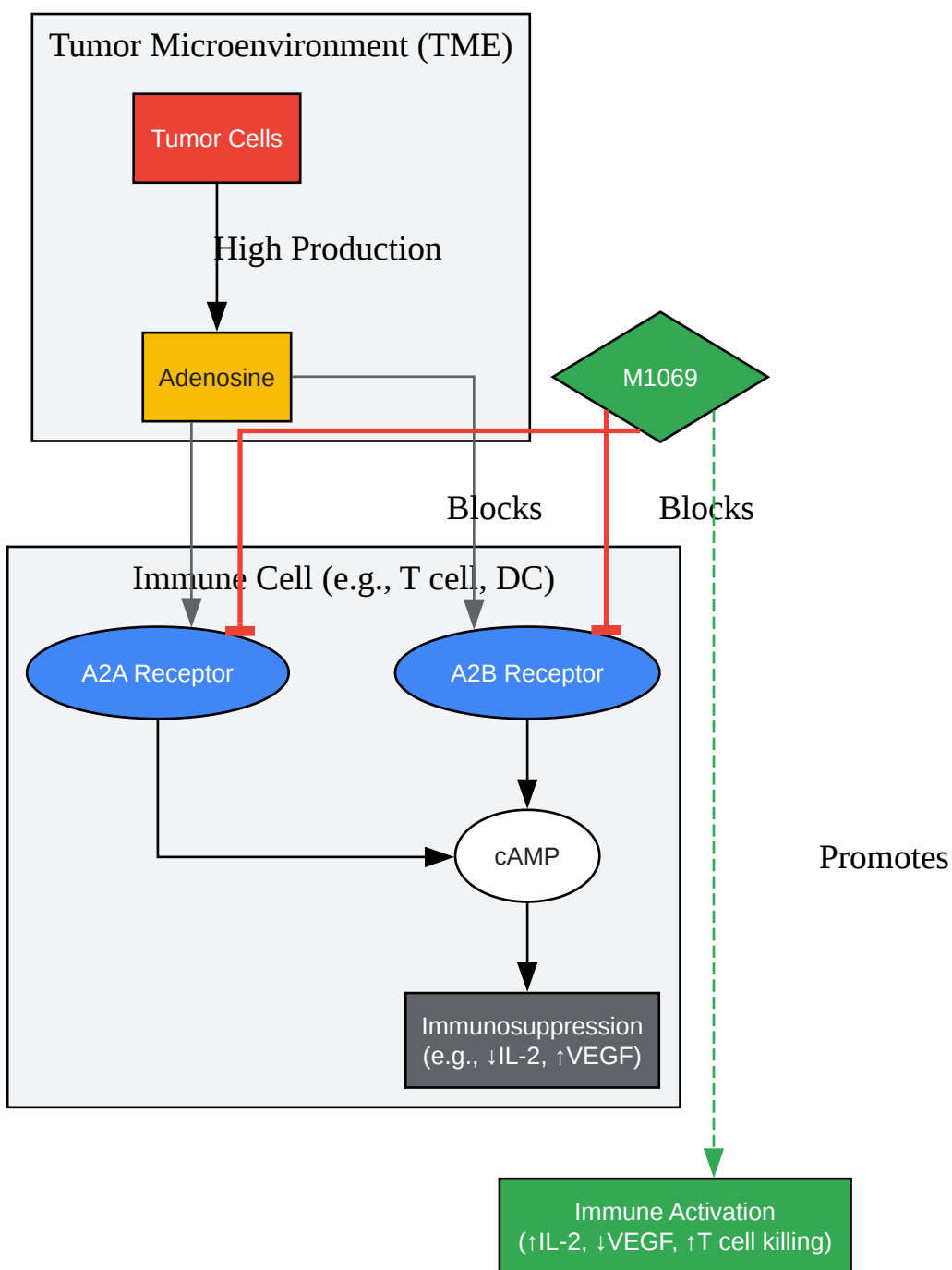
The following tables summarize the quantitative data on the efficacy of **M1069** in different in vitro and in vivo cancer models.

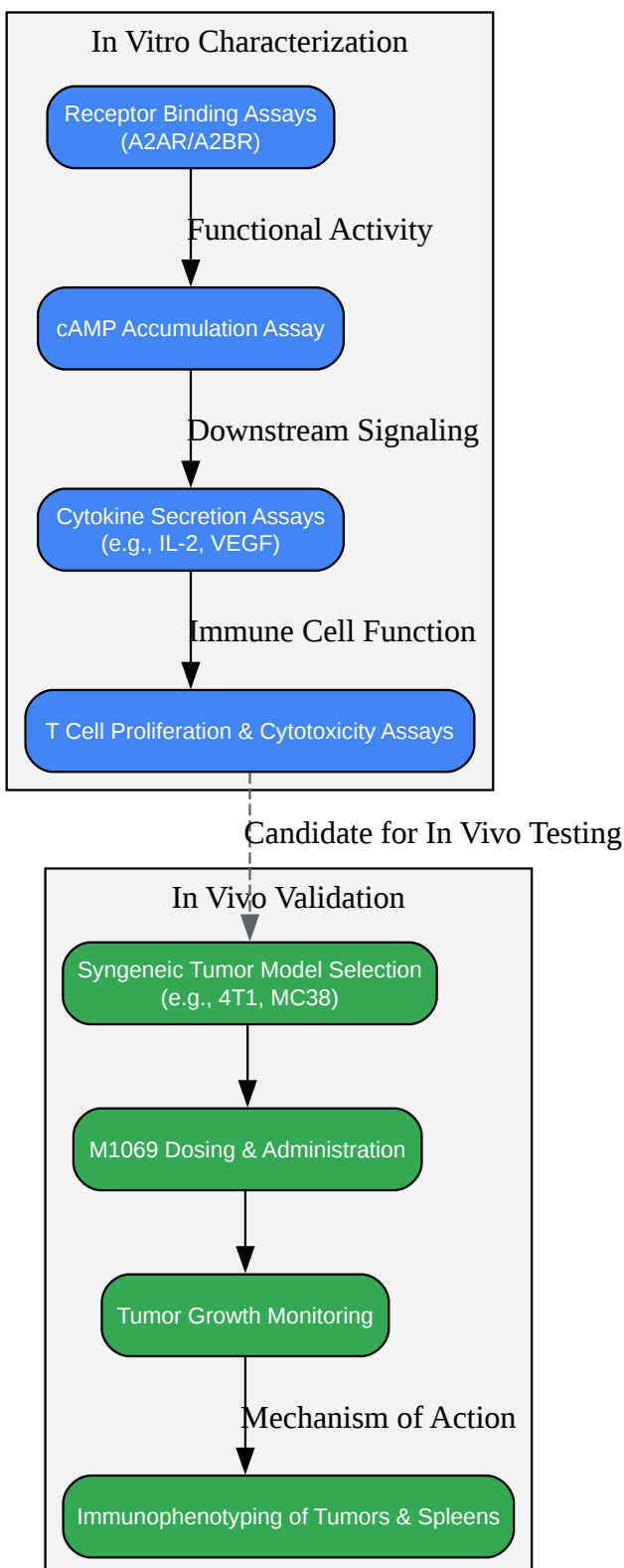
| Cell Line/Model | Assay | Readout | M1069 Potency/Efficacy | Reference |
|----------------------------------|---------------------------------|---------|--|-----------|
| HEK-293 (Human) | Receptor Binding Assay | IC50 | A2AR: 0.130 nM, A2BR: 9.03 nM | [6] |
| Primary Human T cells | IL-2 Production Rescue | EC50 | 84.1 nM | [6] |
| Primary Murine T cells | IL-2 Production Rescue | EC50 | 137.7 nM | [6] |
| Human Myeloid Cells | VEGF Production Inhibition | IC50 | 20.9 nM | [6] |
| Murine Myeloid Cells | VEGF Production Inhibition | IC50 | 181.3 nM | [6] |
| THP-1 (Human Monocytic) | VEGF Production Inhibition | - | Significant decrease in VEGF | [5][7] |
| MDA-MB-231 (Human Breast Cancer) | Antigen-specific T cell killing | - | Rescued killing impaired by adenosine analog | [5][7] |

| Animal Model | Cancer Type | Treatment | Outcome | Reference |
|----------------------|---|------------------------------------|--|--------------|
| 4T1 Syngeneic Mice | Breast Cancer (adenosinehi/CD 73hi) | M1069 (30, 100, 300 mg/kg, b.i.d.) | Dose-dependent tumor growth inhibition | [6][8] |
| 4T1 Syngeneic Mice | Breast Cancer (adenosinehi/CD 73hi) | M1069 + Cisplatin | Enhanced anti-tumor activity | [3][4][5] |
| 4T1 Syngeneic Mice | Breast Cancer (adenosinehi/CD 73hi) | M1069 + Bintrafusp Alfa (BA) | Enhanced anti-tumor activity | [3][4][5] |
| EMT-6 Syngeneic Mice | Breast Cancer | M1069 + Bintrafusp Alfa (BA) | Significantly enhanced tumor growth inhibition | [3][7] |
| MC38 Syngeneic Mice | Colon Carcinoma (adenosinelow/C D73low) | M1069 Monotherapy | No significant tumor growth inhibition | [3][4][5][8] |

Mandatory Visualizations

Signaling Pathway of M1069





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- [1. aacrjournals.org \[aacrjournals.org\]](https://aacrjournals.org)
- [2. Discovery of Potent and Selective A2A Antagonists with Efficacy in Animal Models of Parkinson's Disease and Depression - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
- [4. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [5. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [6. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
- [7. Adenosine Receptor Antagonists to Combat Cancer and to Boost Anti-Cancer Chemotherapy and Immunotherapy - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [8. rsc.org \[rsc.org\]](https://rsc.org)
- To cite this document: BenchChem. [Application Notes and Protocols for Assessing M1069 Efficacy in Cancer Cell Lines]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10861853/docs#application-notes-and-protocols-for-assessing-m1069-efficacy-in-cancer-cell-lines\]](https://www.benchchem.com/product/b10861853/docs#application-notes-and-protocols-for-assessing-m1069-efficacy-in-cancer-cell-lines)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)